N-(3-Methylphenyl) vs N-Phenyl Substitution: Predicted Lipophilicity and Steric Profile Differentiation
CAS 900013-13-0 differs from the closest catalogued analog, 5-amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 126537-91-5), solely by the presence of a meta-methyl group on the N-phenyl ring. This modification increases the molecular weight from 293.32 to 307.36 g/mol and introduces additional hydrophobicity. In the anti-T. cruzi ATC optimization campaign, para-substituents on the N-phenyl ring produced up to 10-fold potency improvements (compound 11, pEC₅₀ = 7.4 vs unsubstituted hit compound 3, pEC₅₀ > 6), demonstrating that N-aryl substitution is a critical potency determinant within this scaffold [1]. While no direct paired biological comparison of CAS 900013-13-0 with CAS 126537-91-5 has been published, the SAR established for the ATC series indicates that the 3-methyl substituent is expected to alter target binding affinity, cellular permeability, and metabolic stability relative to the unsubstituted N-phenyl analog.
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 307.36 g/mol; cLogP ~2.8 (estimated based on +0.5 log unit increment for meta-methyl substitution on N-phenyl ring vs unsubstituted analog) |
| Comparator Or Baseline | 5-amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 126537-91-5): MW = 293.32 g/mol; cLogP ~2.3 |
| Quantified Difference | ΔMW = +14.04 g/mol; ΔcLogP ≈ +0.5 log units |
| Conditions | In silico prediction based on fragmental constant methods (CLOGP); MW from molecular formula |
Why This Matters
For procurement decisions in focused screening libraries, the meta-methyl substituent provides a distinct physicochemical vector (increased lipophilicity and steric bulk) that cannot be achieved with the more widely available N-phenyl analog, potentially addressing different regions of chemical space in target-based or phenotypic assays.
- [1] Brand S, Ko EJ, Viayna E, et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. 2017;60(17):7284-7299. doi:10.1021/acs.jmedchem.7b00463 View Source
